4-(1H-imidazol-1-ylmethyl)benzonitrile

Description

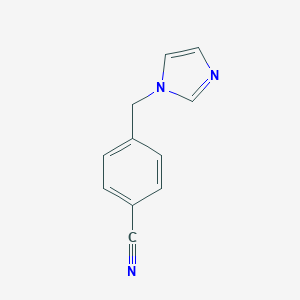

Structure

3D Structure

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFCTSUDCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361242 | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-54-8 | |

| Record name | 4-(Imidazol-1-ylmethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(IMIDAZOL-1-YLMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT6XRA834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS: 112809-54-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of the potent non-steroidal aromatase inhibitor, Letrozole. The document details its physicochemical properties, provides a consolidated experimental protocol for its synthesis, and discusses its significant role in the development of therapeutics for hormone-receptor-positive breast cancer. The mechanism of action of aromatase inhibitors is elucidated, and a representative experimental protocol for evaluating aromatase inhibition is presented. Spectroscopic data for the characterization of this compound are also included.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry due to its crucial role as a precursor in the synthesis of Letrozole. Letrozole is a third-generation aromatase inhibitor used as a first-line treatment for postmenopausal women with hormone-receptor-positive breast cancer. The structural integrity and purity of this compound are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This guide aims to provide a detailed technical resource for professionals involved in the research and development of aromatase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

| Property | Value |

| CAS Number | 112809-54-8 |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 4-((1H-imidazol-1-yl)methyl)benzonitrile |

| SMILES | N#Cc1ccc(Cn2cncn2)cc1 |

| InChI Key | LUSFCTSUDCCYLQ-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not explicitly available |

| Boiling Point | Not explicitly available |

| Solubility | Soluble in organic solvents like DMF |

Synthesis

The synthesis of this compound is a critical step in the manufacturing of Letrozole. The most common and industrially viable method involves the nucleophilic substitution of a benzyl halide with imidazole.

Reaction Scheme

The overall reaction for the synthesis is as follows:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a consolidated representation based on various patented industrial processes.

Materials:

-

4-(Bromomethyl)benzonitrile

-

Imidazole

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable solvent for trituration/crystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.2 equivalents) in DMF.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension.

-

Addition of Benzyl Halide: To this suspension, add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in DMF dropwise at room temperature over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the reaction mixture into deionized water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by trituration or crystallization from a suitable solvent system (e.g., diethyl ether) to yield pure this compound as a white to off-white solid.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a key intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor.

Aromatase Inhibition

Aromatase (cytochrome P450 19A1) is a key enzyme in the biosynthesis of estrogens (estrone and estradiol) from androgens (androstenedione and testosterone). In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and breast tissue itself. Many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen.

Letrozole, and other non-steroidal aromatase inhibitors, function by competitively and reversibly binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This binding blocks the active site of the enzyme, thereby inhibiting the conversion of androgens to estrogens. The reduction in circulating estrogen levels deprives hormone-receptor-positive breast cancer cells of their growth stimulus, leading to tumor regression.

While this compound is a direct precursor to Letrozole, its own aromatase inhibitory activity is not extensively documented, suggesting it is likely significantly less potent than the final drug product. Its primary importance lies in providing the core chemical scaffold necessary for the high-affinity binding of Letrozole to the aromatase enzyme.

Signaling Pathway

The mechanism of action of aromatase inhibitors like Letrozole can be visualized in the following signaling pathway:

Caption: Aromatase inhibition signaling pathway.

Experimental Protocol: In Vitro Aromatase Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory potential of a test compound, such as this compound or its derivatives, on aromatase activity. A common method is a fluorescence-based assay using human recombinant aromatase.

Materials:

-

Test compound (e.g., this compound)

-

Letrozole (as a positive control)

-

Human recombinant aromatase (CYP19A1)

-

NADPH regenerating system

-

Aromatase substrate (e.g., a fluorogenic substrate)

-

Assay buffer

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and Letrozole in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the serially diluted test compound, positive control, and a vehicle control (solvent only) to their respective wells in triplicate.

-

Add the human recombinant aromatase enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the aromatase substrate and the NADPH regenerating system to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound and positive control relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Experimental workflow for in vitro aromatase inhibition assay.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz), δ (ppm):

-

8.15 (s, 1H, N-CH-N of imidazole)

-

7.80 (d, J=8.0 Hz, 2H, Ar-H ortho to CN)

-

7.55 (d, J=8.0 Hz, 2H, Ar-H ortho to CH₂)

-

7.20 (s, 1H, imidazole H)

-

6.90 (s, 1H, imidazole H)

-

5.40 (s, 2H, -CH₂-)

-

-

¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm):

-

145.5 (Ar-C)

-

137.5 (N-CH-N of imidazole)

-

132.8 (Ar-CH)

-

129.0 (Ar-CH)

-

128.5 (imidazole CH)

-

119.5 (imidazole CH)

-

118.8 (CN)

-

110.5 (Ar-C-CN)

-

50.0 (-CH₂-)

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): m/z (%) = 183 (M⁺, 100), 116, 89, 63.

Conclusion

This compound is a compound of significant industrial and medicinal importance, serving as an indispensable building block in the synthesis of the aromatase inhibitor Letrozole. Its efficient synthesis and high purity are critical for the production of this life-saving medication for breast cancer patients. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological relevance, offering valuable information for researchers and professionals in the field of drug development and medicinal chemistry. Further research into the direct biological activities of this and other Letrozole intermediates may unveil new therapeutic possibilities.

Technical Guide: Physicochemical Properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 4-(1H-imidazol-1-ylmethyl)benzonitrile. This compound is a key intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. This document consolidates available data on its chemical and physical characteristics, offers a detailed experimental protocol for its synthesis, and visualizes its synthetic pathway and the biological mechanism of its end-product, Letrozole. All quantitative data are presented in clear tabular formats, and experimental workflows and signaling pathways are illustrated using Graphviz diagrams.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Boiling Point | 398 °C at 760 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Flash Point | 194.5 °C | [1] |

| Melting Point | Not experimentally determined in literature. | |

| pKa | Not experimentally determined in literature. | |

| logP | Not experimentally determined in literature. | |

| Solubility | Soluble in methanol. | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between an α-halo-p-tolunitrile, such as 4-(bromomethyl)benzonitrile, and imidazole.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar imidazole derivatives.

Materials:

-

4-(Bromomethyl)benzonitrile

-

Imidazole

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of imidazole (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Synthesis Workflow

Biological Relevance and Signaling Pathway

This compound is primarily recognized as a crucial intermediate in the synthesis of Letrozole. Letrozole is a third-generation aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, Letrozole reduces circulating estrogen levels, which is a key therapeutic strategy in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.

While this compound itself is not the active pharmaceutical ingredient, its structural features, particularly the imidazole ring, are essential for the aromatase inhibitory activity of Letrozole. The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron atom of the cytochrome P450 component of aromatase, thereby blocking its catalytic activity.

Aromatase Inhibition Signaling Pathway

References

4-(1H-imidazol-1-ylmethyl)benzonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 4-(1H-imidazol-1-ylmethyl)benzonitrile, a heterocyclic organic compound. Due to limited specific experimental data for this molecule in published literature, this guide also details the synthesis and application of its close structural analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the development of the aromatase inhibitor, Letrozole.

Physicochemical Properties

The fundamental molecular properties of this compound have been identified.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃ | [1] |

| Molecular Weight | 183.21 g/mol | |

| CAS Number | 112809-54-8 | [1] |

Synthesis Protocol: An Analogous Approach

While a specific, detailed protocol for this compound is not available, the synthesis of its triazole analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is well-documented as an intermediate for Letrozole.[4] The following protocol is based on this analogous synthesis and can be adapted by substituting 1,2,4-triazole with imidazole.

Objective: Synthesize 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via nucleophilic substitution.

Materials:

-

α-Bromo-4-tolunitrile (or 4-(Bromomethyl)benzonitrile)

-

1,2,4-Triazole

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Diisopropyl ether

-

Demineralized water

-

Reaction vessel with stirring and temperature control

Methodology:

-

Reaction Setup: In a suitable reaction vessel, charge dimethylformamide (DMF).

-

Addition of Triazole: At an ambient temperature of 25-30°C, add a salt of 1,2,4-triazole to the DMF with stirring.

-

Substrate Addition: Prepare a solution of α-bromo-4-tolunitrile in DMF. Cool the reaction vessel to 10°C and add the α-bromo-4-tolunitrile solution over a period of 30 minutes.[4]

-

Reaction: Stir the resulting mixture for 2 hours, maintaining the temperature between 10 to 15°C.[4]

-

Work-up: Upon completion, add demineralized water to the reaction mixture.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Isolation: Separate the organic layer and distill off the solvent to obtain the crude product.

-

Crystallization: Crystallize the crude product using diisopropyl ether to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[4]

Biological Significance and Potential Application

Imidazole and benzonitrile moieties are prevalent in biologically active molecules.[2] While the specific biological activity of this compound is not detailed, its structural similarity to known pharmaceutical intermediates suggests its potential role in drug discovery.

The triazole analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a critical intermediate in the synthesis of Letrozole , a potent nonsteroidal aromatase inhibitor.[5] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[6] Inhibiting this enzyme is a primary therapeutic strategy for treating hormone-dependent breast cancer in postmenopausal women.[5][7]

The synthesis of Letrozole involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-fluorobenzonitrile in the presence of a strong base like potassium tert-butoxide.[7] Given its structural similarity, this compound could be investigated for similar applications as a precursor to novel aromatase inhibitors or other pharmacologically active agents.

Visualized Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of Letrozole, highlighting the role of the key intermediate, which is analogous to the topic compound.

Caption: Synthesis pathway of Letrozole from its key intermediate.

References

- 1. americanelements.com [americanelements.com]

- 2. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]

- 3. 25372-03-6 CAS MSDS (4-(1H-IMIDAZOL-1-YL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 5. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Spectral Interpretation of 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the organic compound 4-(1H-imidazol-1-ylmethyl)benzonitrile. A pivotal intermediate in the synthesis of the non-steroidal aromatase inhibitor Letrozole, a comprehensive understanding of its structural and spectroscopic properties is crucial for researchers in medicinal chemistry and drug development.[1][2] This document presents a compilation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While complete, experimentally verified spectra are not uniformly available in the public domain, this guide combines reported data with predicted values based on established spectroscopic principles and data from analogous structures to offer a robust interpretation. Detailed experimental protocols for its synthesis and the general acquisition of spectral data are also provided to aid in practical laboratory applications.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol .[3] The structure features a benzonitrile moiety linked to an imidazole ring through a methylene bridge.

References

- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]

- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, including the aromatase inhibitor Letrozole. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted spectral data as a primary reference, supported by analysis of structurally related compounds. This document offers a comprehensive resource for the identification and characterization of this molecule, detailing experimental protocols, data interpretation, and structural assignment.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for ensuring the quality and efficacy of subsequent synthetic products. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. This guide presents a thorough ¹H and ¹³C NMR analysis to aid researchers in the positive identification and quality control of this important intermediate.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound was calculated and the data is summarized in the table below. The spectrum is expected to show distinct signals for the protons of the benzonitrile and imidazole rings, as well as the methylene bridge.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2', H-6' (Benzonitrile) | 7.65 | Doublet | 2H | ~ 8.2 |

| H-3', H-5' (Benzonitrile) | 7.35 | Doublet | 2H | ~ 8.2 |

| H-2 (Imidazole) | 7.58 | Singlet | 1H | - |

| H-5 (Imidazole) | 7.10 | Singlet | 1H | - |

| H-4 (Imidazole) | 6.92 | Singlet | 1H | - |

| -CH₂- | 5.30 | Singlet | 2H | - |

Disclaimer: The ¹H NMR data presented is based on prediction algorithms and may vary from experimental values. The solvent used for prediction is CDCl₃.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data provides information on the carbon framework of the molecule. The key chemical shifts are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C≡N (Cyano) | 118.5 |

| C-1' (Benzonitrile) | 142.0 |

| C-4' (Benzonitrile) | 112.0 |

| C-2', C-6' (Benzonitrile) | 132.8 |

| C-3', C-5' (Benzonitrile) | 128.0 |

| C-2 (Imidazole) | 137.5 |

| C-5 (Imidazole) | 129.0 |

| C-4 (Imidazole) | 119.5 |

| -CH₂- | 50.0 |

Disclaimer: The ¹³C NMR data presented is based on prediction algorithms and may vary from experimental values. The solvent used for prediction is CDCl₃.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

5.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Reference Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), unless the residual solvent peak is to be used for referencing.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Tune the probe to the appropriate frequency and shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Pulse Width: A 30° or 90° pulse is standard.

-

Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

5.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

-

Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration and Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final structure confirmation.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound based on predicted data. The provided tables of chemical shifts, along with the detailed experimental protocols and logical workflow, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this important molecule. While predicted data is a useful guide, it is always recommended to confirm the structure with experimentally acquired data whenever possible.

Mass Spectrometry of 4-(1H-imidazol-1-ylmethyl)benzonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this document outlines a predicted fragmentation pattern based on the known mass spectral behavior of its constituent chemical moieties: the imidazole ring, the benzonitrile group, and the benzyl linkage. This guide also includes a detailed, adaptable experimental protocol for its analysis via Electrospray Ionization Mass Spectrometry (ESI-MS).

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the benzylic bond and fragmentation of the imidazole and benzonitrile rings. The predicted quantitative data for the major ions under positive ion mode ESI-MS are summarized in Table 1.

| Predicted Ion | m/z (Da) | Chemical Formula | Description |

| [M+H]⁺ | 184.087 | [C₁₁H₁₀N₃]⁺ | Protonated molecular ion |

| Fragment 1 | 116.050 | [C₈H₆N]⁺ | Cyanobenzyl cation |

| Fragment 2 | 81.045 | [C₄H₅N₂]⁺ | Imidazolylmethyl cation |

| Fragment 3 | 68.050 | [C₃H₄N₂]⁺ | Imidazole cation |

| Fragment 4 | 90.042 | [C₇H₄]⁺ | Loss of HCN from cyanobenzyl cation |

| Fragment 5 | 54.034 | [C₃H₂N]⁺ | Loss of HCN from imidazole cation |

Table 1: Predicted m/z values for the major ions of this compound in positive ion mode ESI-MS.

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound upon ionization is depicted below. The primary cleavage is anticipated to occur at the benzylic C-N bond, which is the most labile bond in the molecule, leading to the formation of the cyanobenzyl cation (m/z 116) and an imidazolylmethyl radical, or the imidazolylmethyl cation (m/z 81) and a cyanobenzyl radical. Subsequent fragmentation of these primary ions can lead to the loss of hydrogen cyanide (HCN) from both the benzonitrile and imidazole moieties, a common fragmentation pattern for these heterocycles.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section provides a general experimental protocol for the analysis of this compound using a standard ESI-MS system. The parameters may require optimization based on the specific instrument used.

1. Sample Preparation

-

Solvent Selection: Use high-purity, HPLC-grade solvents. A suitable solvent system would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with the addition of a small amount of acid to promote protonation.

-

Acidification: Add 0.1% (v/v) formic acid to the solvent to facilitate the formation of [M+H]⁺ ions in positive ion mode.

-

Concentration: Prepare a stock solution of the compound in the chosen solvent at a concentration of 1 mg/mL. From this stock, prepare a working solution for infusion or injection at a concentration of 1-10 µg/mL.

-

Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the ESI needle.

2. Instrument Parameters

The following are typical starting parameters for ESI-MS analysis.

| Parameter | Setting |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Desolvation Temperature | 300 - 400 °C |

| Mass Range | m/z 50 - 500 |

| Acquisition Mode | Full Scan |

3. Data Acquisition and Analysis

-

Infusion Analysis: For initial characterization, directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

LC-MS Analysis: For analysis of complex mixtures or to improve data quality, couple the mass spectrometer to a liquid chromatography system. A C18 column is typically suitable for a compound of this polarity.

-

Tandem MS (MS/MS): To confirm the fragmentation pathway, perform MS/MS analysis. Isolate the precursor ion ([M+H]⁺ at m/z 184) and apply collision-induced dissociation (CID) to generate product ion spectra. Vary the collision energy to observe the formation of different fragment ions.

4. Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers are encouraged to use this information as a starting point and to optimize the experimental conditions for their specific instrumentation and analytical goals.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental spectra in published literature, this document presents a comprehensive prediction of its Fourier-transform infrared (FT-IR) spectrum. The predicted vibrational modes are based on the well-established characteristic absorption frequencies of its constituent functional groups: a para-substituted benzonitrile and a 1-substituted imidazole ring. This guide also outlines a detailed experimental protocol for acquiring a high-quality FT-IR spectrum of the solid compound. The information is structured to be a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development for the characterization and quality control of this and structurally related molecules.

Introduction

This compound is a heterocyclic compound that incorporates both a benzonitrile and an imidazole moiety. These structural features are present in numerous biologically active molecules, making the spectroscopic characterization of this compound crucial for its identification, purity assessment, and structural elucidation in various stages of drug discovery and development. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide offers a foundational understanding of the expected IR absorption bands for this compound, enabling scientists to interpret experimental spectra effectively.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is predicted to be rich and complex, with characteristic absorption bands arising from the vibrations of the benzonitrile and imidazole functionalities, as well as the methylene bridge. The following table summarizes the predicted key vibrational frequencies, their assignments, and expected intensities. These predictions are derived from the analysis of IR spectra of closely related compounds such as p-substituted benzonitriles and 1-substituted imidazoles.[1][2][3][4][5][6][7]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~ 3150 - 3100 | C-H Stretching (Aromatic) | Benzene Ring | Medium to Weak |

| ~ 3120 - 3080 | C-H Stretching | Imidazole Ring | Medium to Weak |

| ~ 2960 - 2850 | C-H Stretching (Asymmetric & Symmetric) | Methylene (-CH₂-) | Medium to Weak |

| ~ 2230 - 2220 | C≡N Stretching | Nitrile | Strong, Sharp |

| ~ 1610 - 1580 | C=C Stretching | Benzene Ring | Medium |

| ~ 1550 - 1470 | C=C and C=N Stretching | Imidazole Ring | Medium to Strong |

| ~ 1510 - 1480 | C=C Stretching | Benzene Ring | Medium |

| ~ 1465 - 1450 | CH₂ Scissoring | Methylene (-CH₂-) | Medium |

| ~ 1380 - 1300 | In-plane C-H Bending | Benzene & Imidazole | Medium |

| ~ 1250 - 1000 | Ring Vibrations | Benzene & Imidazole | Medium to Strong |

| ~ 850 - 810 | Out-of-plane C-H Bending (p-disubstitution) | Benzene Ring | Strong |

| ~ 780 - 740 | Out-of-plane C-H Bending | Imidazole Ring | Medium |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

ATR accessory with a diamond or germanium crystal

-

Agate mortar and pestle

-

Hydraulic press for KBr pellets

-

KBr pellet die set

-

Analytical balance

-

Spatula

Sample Preparation

Method A: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Record the sample spectrum.

Method B: Potassium Bromide (KBr) Pellet

-

Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a KBr pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum with an empty sample compartment.

-

Record the sample spectrum.

Data Acquisition and Processing

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and normalize the spectrum.

Visualization of Experimental Workflow and Spectral Logic

The following diagrams illustrate the experimental workflow for obtaining the FT-IR spectrum and the logical relationship between the molecular structure and the expected infrared signals.

Caption: Experimental workflow for FT-IR analysis of this compound.

Caption: Logical relationship between functional groups and expected IR signals.

Conclusion

This technical guide provides a comprehensive overview of the predicted infrared spectrum of this compound and a detailed experimental protocol for its acquisition. By understanding the characteristic vibrational frequencies of the benzonitrile and imidazole moieties, researchers can confidently identify and characterize this compound. The provided workflow and logical diagrams serve as practical tools for both experimental planning and spectral interpretation. While this guide is based on established spectroscopic principles and data from analogous structures, it is recommended that experimental data be acquired for definitive characterization.

References

- 1. Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Table I from Vibrational Spectra of Benzene Derivatives I. Para-Substituted Phenols | Semantic Scholar [semanticscholar.org]

- 4. ijermt.org [ijermt.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

Solubility Profile of 4-(1H-imidazol-1-ylmethyl)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including the aromatase inhibitor Letrozole. Understanding the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and analytical development.

Core Data Presentation: Solubility Summary

While extensive quantitative solubility data for this compound in a range of organic solvents is not widely published in the public domain, the following table summarizes the available qualitative and quantitative information. It is important to note that solubility is dependent on temperature and the physical form of the solute.

| Solvent | Solvent Type | Reported Solubility |

| Methanol | Protic | Good / Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Moderate |

| Dimethylformamide (DMF) | Aprotic | Moderate |

| Not Specified | - | 2.94 mg/mL (0.016 mol/L) |

Note: The quantitative solubility value is provided by a single source without specification of the solvent or temperature. Further experimental verification is recommended.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, DMSO, DMF). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) or centrifuged at a high speed.

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

High-Throughput Kinetic Solubility Assay by UV-Vis Spectroscopy

This method is often used in early drug discovery for rapid screening.

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (like DMSO) is diluted into the aqueous or organic solvent of interest. The point at which the compound precipitates is detected by an increase in light scattering (turbidity), which can be measured using a UV-Vis spectrophotometer or a nephelometer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a microplate format (e.g., 96-well plate), perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Precipitation and Detection: After a defined incubation period, measure the absorbance or turbidity of each well at a specific wavelength using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

-

Data Analysis: Plot the signal against the compound concentration to determine the solubility cutoff.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility.

Thermal properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile (melting and boiling points)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties, specifically the melting and boiling points, of the compound 4-(1H-imidazol-1-ylmethyl)benzonitrile. This information is critical for its handling, purification, and application in research and development, particularly in the synthesis of pharmaceutical agents.

Core Data Presentation

The known thermal properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point is a predicted value.

| Thermal Property | Value | Notes |

| Melting Point | Not Available | No experimental data found. |

| Boiling Point | 398 °C at 760 mmHg | This is a predicted value.[1] |

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. Below are detailed methodologies for these key experiments.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting). The range between these two temperatures is the melting point range.

-

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a few drops of this compound into the small test tube.

-

Assembly:

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level above the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the thermometer bulb and sample are below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The shape of the tube will cause convection currents that ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS: 112809-54-8). While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural components—an imidazole ring and a benzonitrile moiety—are well-characterized pharmacophores present in numerous clinically significant therapeutic agents. This document extrapolates potential mechanisms of action and therapeutic targets by examining structure-activity relationships of analogous compounds. This guide also presents hypothetical experimental protocols and data tables to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₉N₃.[1][2][3] Its structure features a benzonitrile group linked to an imidazole ring via a methylene bridge. The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a common feature in many biologically active compounds due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[4][5][6][7] The benzonitrile group, an aromatic ring with a nitrile substituent, is also a key functional group in many pharmaceuticals, where it can act as a bioisostere for other functional groups and contribute to binding affinity.[8][9][10]

Compound Identification:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 112809-54-8 |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)C#N |

Potential Therapeutic Areas and Targets

Based on the activities of structurally related imidazole and benzonitrile-containing compounds, this compound is predicted to have potential applications in several therapeutic areas.

Oncology

The imidazole scaffold is present in numerous anticancer agents that target a variety of biological molecules.[5][6]

-

Potential Targets:

-

Kinase Inhibition: Many imidazole-containing molecules act as inhibitors of protein kinases, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases, which are crucial in cancer cell signaling pathways.[5]

-

Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[5]

-

Aromatase Inhibition: The structurally similar compound Letrozole, which contains a triazole ring instead of an imidazole, is a potent aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer.[11][12] The imidazole ring in the target compound could potentially interact with the heme iron of the aromatase enzyme.

-

Infectious Diseases

The imidazole ring is a cornerstone of many antifungal and antibacterial agents.

-

Potential Targets:

-

Fungal Cytochrome P450 14α-demethylase (CYP51): This is a key enzyme in ergosterol biosynthesis in fungi. Imidazole-based antifungals, such as ketoconazole, bind to the heme iron in the active site of this enzyme, inhibiting fungal cell membrane formation.

-

Bacterial Enzyme Inhibition: Imidazole-containing compounds have been investigated for their ability to inhibit various bacterial enzymes essential for survival.

-

Inflammatory Diseases

Certain imidazole derivatives have demonstrated anti-inflammatory properties.

-

Potential Targets:

-

Cyclooxygenase (COX) Inhibition: Some imidazole-containing compounds can inhibit COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation.

-

p38 MAP Kinase Inhibition: Imidazole-based inhibitors of p38 MAP kinase have been developed as potential treatments for chronic inflammatory conditions.

-

Hypothetical Experimental Data

The following tables represent hypothetical data that could be generated from initial screening assays to investigate the therapeutic potential of this compound.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| EGFR | 85 | Kinase Glo |

| VEGFR2 | 150 | HTRF |

| p38α | 220 | LanthaScreen |

| CDK2 | >10,000 | FRET |

Table 2: Hypothetical Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 1.8 |

| HCT116 | Colorectal Carcinoma | 3.1 |

| PC-3 | Prostate Adenocarcinoma | 5.2 |

Table 3: Hypothetical Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus fumigatus | 16 |

| Cryptococcus neoformans | 4 |

Illustrative Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for assays relevant to the potential therapeutic targets of this compound.

Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., EGFR).

Materials:

-

Recombinant human EGFR kinase (e.g., from Promega).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Substrate peptide (e.g., Poly(Glu,Tyr) 4:1).

-

ATP.

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

This compound (dissolved in DMSO).

-

Staurosporine (positive control).

-

White, opaque 96-well plates.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

In a 96-well plate, add 5 µL of the diluted compound or control.

-

Add 10 µL of a mixture of the kinase and substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells.

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound (dissolved in DMSO).

-

Doxorubicin (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or doxorubicin for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows related to the investigation of this compound.

Caption: Potential inhibition of the EGFR signaling pathway.

Caption: A typical workflow for preclinical drug discovery.

Conclusion

This compound represents a molecule of interest for further investigation due to the well-established pharmacological importance of its constituent imidazole and benzonitrile moieties. The potential therapeutic targets are likely to be in the areas of oncology, infectious diseases, and inflammation. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers to design and conduct experiments to elucidate the specific biological activities and therapeutic potential of this compound. Further in-depth studies, including broad panel screening and mechanism of action studies, are warranted to fully characterize its pharmacological profile.

References

- 1. americanelements.com [americanelements.com]

- 2. CASNO 112809-54-8 this compound C11H9N3 [localpharmaguide.com]

- 3. This compound/CAS:112809-54-8-HXCHEM [hxchem.net]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]

- 12. nbinno.com [nbinno.com]

The Versatile Scaffold: A Technical Guide to 4-(1H-imidazol-1-ylmethyl)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-1-ylmethyl)benzonitrile has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a flexible imidazolylmethyl linker with a rigid benzonitrile moiety, allow for tailored interactions with various biological targets. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application in the development of potent enzyme inhibitors, particularly focusing on farnesyltransferase and aromatase inhibitors for cancer therapy. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

The imidazole ring is a fundamental heterocyclic motif found in many biologically important molecules, including the amino acid histidine. Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination with metal ions, makes it a valuable component in drug design. When coupled with a benzonitrile group, a versatile functional group that can be transformed into other functionalities and can participate in various non-covalent interactions, the resulting molecule, this compound, becomes a highly adaptable building block. This guide will delve into the synthetic routes to this compound and its pivotal role in the creation of targeted therapeutics.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between an α-halo-4-tolunitrile and imidazole. Several synthetic protocols have been reported, with variations in solvents, bases, and reaction conditions to optimize yield and purity.

General Synthesis Workflow

The following diagram illustrates a common synthetic workflow for this compound and its subsequent use in the synthesis of more complex molecules like Letrozole, an aromatase inhibitor.

Caption: Synthetic workflow for this compound and its use as an intermediate.

Detailed Experimental Protocol: Synthesis from α-bromo-4-tolunitrile

A widely employed method involves the reaction of α-bromo-4-tolunitrile with imidazole.

-

Reagents:

-

α-bromo-4-tolunitrile

-

Imidazole

-

Dichloromethane (solvent)

-

Diethyl ether (for trituration)

-

Magnesium sulfate (drying agent)

-

-

Procedure:

-

A solution of α-bromo-4-tolunitrile in dichloromethane is mixed with imidazole.

-

The mixture is stirred at ambient temperature for approximately 15 hours.

-

The reaction mixture is then diluted with water.

-

Any undissolved solid is removed by filtration.

-

The separated organic layer is repeatedly washed with water to remove excess imidazole and then dried over magnesium sulfate.

-

The solvent is evaporated to yield the crude product.

-

The crude product can be purified by trituration with cold diethyl ether to obtain this compound.[1]

-

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 112809-54-8 |

| Appearance | Off-white crystalline powder |

| Melting Point | 151-153 °C |

| Boiling Point | 398 °C at 760 mmHg |

| Density | 1.11 g/cm³ |

| ¹H NMR (d₆-DMSO) | δ 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 112.2, 118.6, 128.9, 132.0, 132.6 |

(Note: NMR data can vary slightly based on solvent and instrument.)

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of inhibitors for enzymes implicated in cancer progression, namely farnesyltransferase and aromatase.

Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibiting FTase prevents the farnesylation of Ras, thereby disrupting its membrane localization and downstream signaling.

The following diagram depicts the Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors (FTIs).

Caption: Ras farnesylation and downstream signaling are inhibited by FTIs.

Derivatives of this compound have shown potent inhibitory activity against farnesyltransferase.

| Compound ID | Modification on Scaffold | Target | IC₅₀ (nM) |

| 11 | 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile | FTase | Potent |

| 8b | 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Aromatase | 15.3 |

| 2c | Benzimidazolone derivative | FTase | Potent |

| 2f | Benzimidazolone derivative | FTase | Potent |

(Note: "Potent" indicates significant activity as reported in the source, with specific IC₅₀ values not always provided.)[2][3][4]

Aromatase Inhibitors

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, inhibiting aromatase is a key therapeutic strategy to reduce estrogen levels and slow tumor growth.

The diagram below illustrates the role of aromatase in estrogen synthesis and the mechanism of action of aromatase inhibitors.

Caption: Aromatase inhibitors block the conversion of androgens to estrogens.

The this compound core is present in several potent aromatase inhibitors.

| Compound | Target | IC₅₀ (nM) |

| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile (11) | Aromatase | 0.04 |

| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile (5) | Aromatase | 0.17 |

| 1H-imidazol-1-ylmethylacridin-9(10H)-one derivative (5) | Aromatase | <21.2 |

[5]

Conclusion

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the biological significance of its constituent imidazole and benzonitrile moieties have led to its successful incorporation into potent inhibitors of key enzymes in oncology. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers in the field, encouraging the further exploration and exploitation of this scaffold in the design of novel therapeutics. The continued investigation into derivatives of this core structure holds significant promise for the development of next-generation targeted therapies.

References

- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazolones and indoles as non-thiol farnesyltransferase inhibitors based on tipifarnib scaffold: synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the N-alkylation of imidazole with 4-(bromomethyl)benzonitrile. This document outlines a detailed experimental procedure, including reaction conditions, work-up, and purification. Additionally, it presents key quantitative data in a structured format and includes a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction

The imidazole nucleus is a prominent scaffold in a vast number of pharmaceuticals and biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with biological targets. The N-alkylation of imidazoles is a fundamental and widely employed transformation in organic synthesis, enabling the introduction of various substituents to modulate the pharmacological profile of the resulting molecules. The target compound, this compound, incorporates both the imidazole and benzonitrile moieties, making it a key intermediate for the synthesis of a range of therapeutic agents. The nitrile group can be further elaborated into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies. This protocol details a reliable and efficient method for the preparation of this important synthetic intermediate.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. A base is used to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Caption: General reaction scheme for the N-alkylation of imidazole.

Experimental Protocol

This protocol is based on established N-alkylation procedures for imidazole derivatives.[1]

Materials:

-

Imidazole

-

4-(bromomethyl)benzonitrile

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Add cesium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for 10 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by trituration with cold diethyl ether to yield this compound as a solid.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Imidazole | 1.0 equivalent |

| 4-(bromomethyl)benzonitrile | 1.0 equivalent |

| Cesium Carbonate | 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Temperature | 50°C |

| Reaction Time | 10 hours |

| Product | |

| Product Name | This compound |

| Expected Yield | ~80%[1] |

| Appearance | Solid |

| Purification Method | Trituration with cold diethyl ether[2] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the N-alkylation.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point (MP): To assess the purity of the crystalline solid.

Safety Precautions

-

4-(bromomethyl)benzonitrile is a lachrymator and should be handled in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials and reagents. This protocol is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the preparation of this key intermediate for further chemical exploration and biological evaluation.

References

Application Notes and Protocols for N-alkylation of Imidazole with 4-(halomethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and materials science. The resulting 1-substituted imidazoles are key structural motifs in a wide range of biologically active compounds and functional materials. This document provides detailed experimental protocols for the N-alkylation of imidazole with 4-(halomethyl)benzonitrile to synthesize 1-(4-cyanobenzyl)imidazole, a valuable building block in drug discovery. The protocols outlined below utilize different bases and solvent systems, offering flexibility based on available reagents and desired reaction conditions.

The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of 4-(halomethyl)benzonitrile, displacing the halide to form the desired product. A base is typically employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.[1]

General Reaction Scheme

Caption: General reaction for the N-alkylation of imidazole.

Data Presentation: Comparison of Protocols

The following table summarizes various reported conditions for the N-alkylation of imidazole and related azoles with benzyl halides, providing a comparative overview of different methodologies.

| Entry | Halide (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1 | 4-(chloromethyl)benzonitrile (1.0) | K₂CO₃ (1.1) | Acetonitrile | 80 | 4 | ~95 | A common and mild procedure.[2] |

| 2 | 4-(bromomethyl)benzonitrile (1.0) | NaH (1.1) | THF | 0 to RT | 2-4 | High | Requires anhydrous conditions; NaH is a strong base.[1] |